molecular formula C16H18FN3O2 B1482591 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid CAS No. 1923836-66-1

2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid

Cat. No. B1482591
CAS RN: 1923836-66-1
M. Wt: 303.33 g/mol
InChI Key: XWCXFSGWUUVZOQ-UHFFFAOYSA-N
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Description

2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid, also known as FQPA, is a synthetic organic compound which has been used in a variety of scientific research applications. FQPA is a quinoline-based derivative of propanoic acid and has been used to study the biochemical and physiological effects of this compound in a range of experiments.

Scientific Research Applications

2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of this compound in a range of experiments. This compound has been used to study the effects of this compound on the nervous system, as well as its potential role in modulating the activity of neurotransmitter systems. In addition, this compound has been used to study the effects of this compound on the cardiovascular system, as well as its potential role in modulating the activity of various hormones.

Mechanism of Action

The mechanism of action of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid is not completely understood. However, it is believed that this compound binds to a variety of receptors in the central nervous system, including serotonin, dopamine, and norepinephrine receptors. By binding to these receptors, this compound is thought to modulate the activity of these neurotransmitters, which may lead to its effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies suggest that this compound may have an inhibitory effect on the activity of serotonin, dopamine, and norepinephrine receptors. In addition, this compound has been shown to modulate the activity of various hormones, including cortisol, and may also have an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid has several advantages for use in laboratory experiments. First, this compound is relatively inexpensive and easy to synthesize. Second, this compound is relatively stable, which makes it ideal for use in long-term experiments. Third, this compound is relatively non-toxic and has low potential for causing side effects. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound can be difficult to measure accurately due to its low solubility, and its effects on the nervous system may be difficult to quantify.

Future Directions

There are several potential future directions for the use of 2-(4-(6-Fluoroquinolin-4-yl)piperazin-1-yl)propanoic acid in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of this compound on the nervous system. Second, further research could be conducted to better understand the effects of this compound on the cardiovascular system. Third, studies could be conducted to better understand the potential therapeutic uses of this compound, such as its potential role in modulating the activity of neurotransmitter systems. Fourth, further research could be conducted to better understand the potential side effects of this compound and to develop strategies to minimize these side effects. Finally, further research could be conducted to better understand the potential interactions between this compound and other drugs.

properties

IUPAC Name

2-[4-(6-fluoroquinolin-4-yl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2/c1-11(16(21)22)19-6-8-20(9-7-19)15-4-5-18-14-3-2-12(17)10-13(14)15/h2-5,10-11H,6-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCXFSGWUUVZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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